

Comprehensive NMR Profiling of Neosartoricin: Spectral Reference and Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Neosartoricin
CAS No.: 1421941-29-8
Cat. No.: B2671041

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(approximate based on scaffold; refer to specific derivative data)

Executive Summary

Neosartoricin is a secondary metabolite belonging to the prenylated anthracenone class.^{[1][2][3][4]} It is structurally characterized by a tricyclic 3,4-dihydroanthracen-1(2H)-one core, a C5-dimethylallyl (prenyl) moiety, and a labile 2,4-keto-enol pentyl side chain.^{[1][2]} Its identification is frequently complicated by keto-enol tautomerism in solution. This guide provides the diagnostic spectral fingerprints required to distinguish **Neosartoricin** from its biosynthetic precursors (e.g., **Neosartoricin B**) and structurally related fungal metabolites like Fumitremorgins.

Structural Characterization & Diagnostic Signals^{[1][4][5][6][7][8][9]}

The definitive structural elucidation of **Neosartoricin** relies on observing specific resonances in the

H and

C NMR spectra. The data below synthesizes characteristic shifts observed in deuterated solvents (typically DMSO-

or CDCl

).

Diagnostic H NMR Fingerprints (DMSO-)

Functional Group	Proton Type	Approx.[5][6] Shift (ppm)	Multiplicity	Diagnostic Note
Prenyl Moiety	Allylic Methyls	1.65 – 1.75	Singlets (x2)	Distinct gem-dimethyl signals.
Benzylic CH	3.20 – 3.40	Doublet/Multiplet	Connects prenyl to aromatic core (C5).	
Olefinic CH	5.10 – 5.30	Triplet (br)	Characteristic prenyl vinylic proton.	
Anthracenone Core	Aromatic H	6.80 – 7.50	Multiplets	Pattern depends on substitution; typically 1,2,3,5-tetrasubstituted patterns.
Chelated OH	> 12.00	Singlet	Intramolecular H-bond to carbonyl (C1).	
Side Chain	Acetyl Methyl	2.00 – 2.15	Singlet	Key differentiator from Neosartoricin B (desacetyl).
Enolic OH	14.00+	Broad Singlet	Evidence of -keto-enol tautomerism.	

Diagnostic C NMR Signals[5]

Carbon Type	Approx.[2][5][7][8] Shift (ppm)	Assignment Logic
Ketone/Carbonyl	195.0 – 205.0	C1 Carbonyl (H-bonded).
Ester Carbonyl	169.0 – 171.0	Acetyl group carbonyl.
Enol Carbon	170.0 – 190.0	Highly shifted due to tautomerism in the side chain.
Aromatic C-O	155.0 – 165.0	Phenolic carbons (oxygenated).
Prenyl Methyls	17.0 – 26.0	Gem-dimethyl carbons.

Critical Note on Tautomerism: In organic solvents like DMSO-

or CDCl

, the 2,4-keto-enol prenyl side chain predominantly exists in the

-keto-enol form rather than the

-diketo form. Look for the enolic proton signal far downfield (>14 ppm) to confirm this state.

Comparative Analysis: Neosartoricin vs. Alternatives

To ensure accurate identification, **Neosartoricin** must be differentiated from its desacetyl analog (**Neosartoricin B**) and other common Neosartorya metabolites.

Comparison Table: Neosartoricin vs. Neosartoricin B

Feature	Neosartoricin	Neosartoricin B	Interpretation
C2 Substituent	Acetoxy (-OAc)	Hydroxyl (-OH)	Primary structural difference.[1][2][7]
H NMR (Acetate)	Singlet 2.10 ppm	Absent	The most rapid dereplication signal.
C2-H Shift	Downfield (deshielded)	Upfield (shielded)	Effect of esterification vs. free alcohol.
Biosynthetic Origin	N. fischeri (Gene Cluster Activation)	A. nidulans (Heterologous Expression)	Neosartoricin B lacks the specific acetyltransferase activity.[7]

Experimental Workflow & Protocol

The following protocol outlines the isolation and spectral acquisition workflow validated for Neosartorya metabolites.

Isolation Protocol

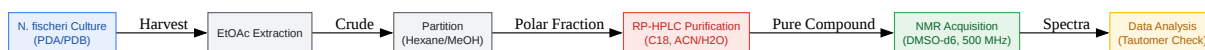
- Cultivation: Grow *Neosartorya fischeri* on Potato Dextrose Agar (PDA) or in PDB liquid culture for 14–21 days.
- Extraction: Extract biomass with Ethyl Acetate (EtOAc). Sonicate for 20 mins to ensure cell lysis.
- Fractionation: Partition extract between
-Hexane and 90% MeOH/H
O to remove lipids.
- Purification (HPLC):
 - Column: C18 Reverse-Phase (semi-prep).

- Mobile Phase: Gradient Acetonitrile (ACN) / Water (0.1% Formic Acid). 10%
100% ACN over 30 mins.
- Detection: UV at 254 nm and 365 nm (Anthracenones are often yellow/fluorescent).

NMR Acquisition Parameters

- Solvent: DMSO-
(Preferred for observing exchangeable phenolic/enolic protons) or CDCl₃.
- Frequency: Minimum 500 MHz recommended for resolving aromatic multiplets.
- Experiments:
 - 1D:
H,
C, DEPT-135.
 - 2D: COSY (Spin systems), HSQC (C-H correlation), HMBC (Long-range connectivity - crucial for connecting the prenyl group to the core).

Visualization of Workflow



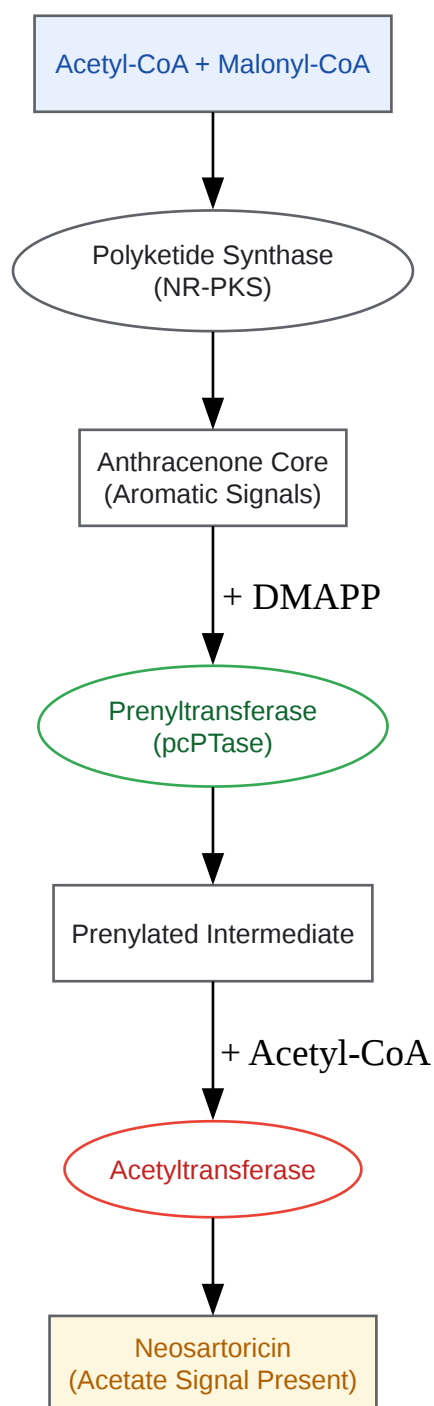
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Caption: Step-by-step isolation and identification workflow for **Neosartoricin**.

Biosynthetic Context & Logic[9]

Understanding the biosynthesis aids in interpreting the NMR data. **Neosartoricin** is derived from a polyketide synthase (PKS) pathway, followed by prenylation and acetylation.

- PKS Assembly: Creates the anthracenone core (visible as aromatic signals).
- Prenylation: Adds the dimethylallyl group (visible as aliphatic signals).
- Tailoring: Oxidation and acetylation create the final **Neosartoricin** structure.



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Caption: Biosynthetic logic flow connecting gene clusters to observed NMR structural features.

References

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